molecular formula C8H16O2S2 B1679237 (R)-dihydrolipoic acid CAS No. 119365-69-4

(R)-dihydrolipoic acid

Cat. No.: B1679237
CAS No.: 119365-69-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-SSDOTTSWSA-N
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Description

®-Dihydrolipoic acid is a naturally occurring compound that plays a crucial role in various biochemical processes. It is the reduced form of lipoic acid and is known for its potent antioxidant properties. This compound is involved in the mitochondrial energy metabolism and is essential for the proper functioning of several enzyme complexes.

Mechanism of Action

Target of Action

®-Dihydrolipoic acid, also known as alpha-lipoic acid, is a potent antioxidant that plays a crucial role in cellular metabolism. It is generally involved in oxidative decarboxylations of keto acids . .

Mode of Action

®-Dihydrolipoic acid is able to pass the blood-brain barrier and is used for detoxification of mercury attached to the brain cells . It can mobilize bound mercury into the bloodstream as it is a mercaptan (a sulfur compound which readily binds to the mercury) . This suggests that ®-dihydrolipoic acid interacts with its targets, leading to changes in the cellular environment.

Biochemical Pathways

It is known that ®-dihydrolipoic acid is involved in oxidative decarboxylations of keto acids . This suggests that it may play a role in energy production and other metabolic processes within the cell.

Action Environment

The action of ®-dihydrolipoic acid may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability and efficacy of ®-dihydrolipoic acid . .

Biochemical Analysis

Biochemical Properties

®-Dihydrolipoic acid participates in several biochemical reactions. It acts as a coenzyme in the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, playing a vital role in energy metabolism . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is often covalent, involving the formation or breaking of chemical bonds .

Cellular Effects

®-Dihydrolipoic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance immune function by inhibiting over-activation of inflammatory immune system cells and restoring optimal function to natural killer immune system cells .

Molecular Mechanism

The molecular mechanism of action of ®-Dihydrolipoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, often acting as a reducing agent in its interactions with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Dihydrolipoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Dihydrolipoic acid can vary with different dosages in animal models. Studies have shown that it has a beneficial effect at certain dosages, but can cause adverse effects at high doses .

Metabolic Pathways

®-Dihydrolipoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

®-Dihydrolipoic acid is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of ®-Dihydrolipoic acid can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Dihydrolipoic acid can be synthesized through the reduction of lipoic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, ®-dihydrolipoic acid is produced through a multi-step process that includes the chemical reduction of lipoic acid. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Dihydrolipoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized back to lipoic acid.

    Reduction: It can act as a reducing agent in various biochemical reactions.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Lipoic acid is the primary product.

    Reduction: The compound itself acts as a reducing agent, so no further reduction products are typically formed.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

®-Dihydrolipoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions.

    Biology: It plays a role in cellular energy metabolism and is studied for its antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders.

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals due to its health benefits.

Comparison with Similar Compounds

    Lipoic Acid: The oxidized form of ®-dihydrolipoic acid, also known for its antioxidant properties.

    Glutathione: Another potent antioxidant that works synergistically with ®-dihydrolipoic acid.

    Coenzyme Q10: Involved in mitochondrial energy production and has antioxidant properties.

Uniqueness: ®-Dihydrolipoic acid is unique due to its dual solubility in both water and fat, allowing it to protect various cellular compartments from oxidative damage. Its ability to regenerate other antioxidants further enhances its protective effects.

Properties

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963521
Record name (6R)-6,8-Dimercaptooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119365-69-4, 462-20-4
Record name Dihydrothioctic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolipoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (6R)-6,8-Dimercaptooctanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Dihydrolipoic acid
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Record name DIHYDROTHIOCTIC ACID, (R)-
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Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
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Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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